N-(2-fluorophenyl)-2-phenoxybutanamide
Description
N-(2-fluorophenyl)-2-phenoxybutanamide is an organic compound characterized by a butanamide backbone substituted with a phenoxy group at the 2-position and a 2-fluorophenyl moiety attached via an amide linkage.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-15(20-12-8-4-3-5-9-12)16(19)18-14-11-7-6-10-13(14)17/h3-11,15H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKQPKSQSNMSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1F)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-phenoxybutanamide typically involves the reaction of 2-fluoroaniline with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-2-phenoxybutanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and phenoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
N-(4-fluorophenyl)-2-phenoxybutanamide
- Structure : Fluorine substitution at the 4-position of the phenyl ring instead of the 2-position.
- Molecular Formula: C₁₆H₁₆FNO₂ (molar mass 273.30 g/mol) .
- No direct bioactivity data are provided, but positional isomerism could lead to divergent pharmacological or industrial applications.
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide
- Structure: Features an amino group at the 5-position of the fluorophenyl ring and a dichlorophenoxy substituent.
- Molecular Formula: Not explicitly stated, but the presence of two chlorine atoms increases molar mass compared to the target compound .
- Dichlorophenoxy substitution suggests possible pesticidal or herbicidal activity, akin to compounds like fluorodifen ().
(2S)-2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide
- Structure: Stereospecific 2-amino group and N-methylation on a benzylamine moiety.
- Molecular Formula : C₁₂H₁₇FN₂O (molar mass 236.28 g/mol) .
- Key Differences :
- Stereochemistry and N-methylation may enhance receptor binding specificity, as seen in neuroactive compounds.
- Smaller molecular size compared to the target compound could improve bioavailability.
3-oxo-2-Phenylbutanamide
- Structure: Lacks the phenoxy group and fluorine substituent; features a ketone at the 3-position.
- Applications : Used as a precursor in amphetamine synthesis .
- Key Differences: The ketone group increases reactivity, making it unsuitable for applications requiring stability.
Structural and Functional Analysis Table
*Estimated based on CAS 1020056-51-2 ().
Research Findings and Implications
- Substitution Patterns : Fluorine position (ortho vs. para) significantly affects electronic properties and steric hindrance, which could influence binding to biological targets .
- Functional Groups: Phenoxy and dichlorophenoxy groups correlate with pesticidal activity, as seen in fluorodifen () and Lufenuron analogs ().
- Stereochemical Considerations: Chiral centers, as in (2S)-2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide, highlight the importance of enantiopurity in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
